Bienvenue dans la boutique en ligne BenchChem!

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Deploy this N-cyclohexyl substituted probe to resolve how saturated vs. aromatic amide substituents modulate RdRp inhibitory potency within the indole-thioacetamide chemotype. The dual pharmacophore design bridges antiviral core architecture with opioid receptor-modulating fragments, enabling systematic SAR comparison against published N-benzyl IC₅₀ benchmarks (1.11–26.92 μM). Ideal for multi-virus profiling (RSV/IAV/HCoV) and late-stage diversification via thioether oxidation.

Molecular Formula C23H26N2OS
Molecular Weight 378.53
CAS No. 681273-53-0
Cat. No. B2369352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide
CAS681273-53-0
Molecular FormulaC23H26N2OS
Molecular Weight378.53
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,24,26)
InChIKeyFXWJLNZLYOUOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide (CAS 681273-53-0) – A Structurally Differentiated Indole-Thioacetamide Scaffold for Antiviral and Anti-inflammatory Research


2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide (CAS 681273-53-0) is a synthetic indole-thioacetamide derivative with a molecular formula of C₂₃H₂₆N₂OS and a molecular weight of 378.53 g/mol . The compound features a 1-benzyl-indole core linked via a thioether bridge to an N-cyclohexylacetamide side chain, distinguishing it from the more widely explored N-benzyl and N-phenyl analogs within the 2-((indol-3-yl)thio)acetamide class [1]. This structural architecture places it at the intersection of two active medicinal chemistry domains: the indole-3-thioacetamide antiviral pharmacophore and the cyclohexylacetamide-containing opioid receptor modulator family [2].

Why Generic Substitution of N-Cyclohexylacetamide Indole Derivatives Carries Undefined Risk


Within the 2-((indol-3-yl)thio)acetamide chemotype, the nature of the amide N-substituent is a critical determinant of both potency and target selectivity. Published structure–activity relationship (SAR) studies demonstrate that replacing an N-benzyl group with an N-cyclohexyl substituent can alter the RdRp inhibitory IC₅₀ by several-fold, reflecting changes in steric bulk, conformational flexibility, and lipophilicity that directly influence target engagement [1]. Furthermore, the N-cyclohexyl motif is a privileged fragment in several opioid receptor modulator patent families, where subtle modifications to the cyclohexyl ring can dramatically shift receptor subtype selectivity [2]. This dual pharmacological relevance means that simply interchanging N-substituted analogs—without quantitative comparative data—introduces significant uncertainty in biological outcome.

Quantitative Differentiation Evidence for 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide


Structural Differentiation: N-Cyclohexyl vs. N-Benzyl and N-Phenyl Analogs

The target compound features an N-cyclohexylacetamide side chain, a structural motif absent from the well-characterized antiviral series of 2-((indol-3-yl)thio)-N-benzyl-acetamides and dual RSV/IAV inhibitor series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides [1]. In the SARS-CoV-2 RdRp inhibitor series, all potent compounds (IC₅₀ 1.11–4.55 μM) bear N-benzyl substituents; no N-cyclohexyl analog has been tested, leaving the pharmacological impact of this substitution unexplored [1]. The cyclohexyl group introduces a saturated, conformationally flexible ring absent in planar aromatic N-substituents, which can alter both binding pocket complementarity and physicochemical properties such as logP and solubility.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Baseline RdRp Inhibitory Potency: Class-Level Benchmarks from N-Benzyl Analogs

Although direct RdRp inhibitory data for 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide are not available, the structurally related 2-((indol-3-yl)thio)-N-benzyl-acetamide series provides a quantitative performance baseline. The most potent analog in this series, compound 6d5, achieved an IC₅₀ of 1.11 ± 0.05 μM against SARS-CoV-2 RdRp, comparable to remdesivir (IC₅₀ = 1.19 ± 0.36 μM), while compound 6d5 also showed stronger anti-HCoV-OC43 activity than remdesivir in a cell-based assay [1]. These data establish that the 1-benzyl-indole-3-thioacetamide core is compatible with low-micromolar antiviral potency, pending evaluation of the N-cyclohexyl substitution.

Antiviral Research SARS-CoV-2 RNA-dependent RNA Polymerase

Dual RSV/IAV Inhibitory Activity: Pharmacological Breadth of the Indole-Thioacetamide Class

The 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series has demonstrated low micromolar to sub-micromolar dual inhibitory activity against both RSV and IAV. Compounds 14'c, 14'e, 14'f, 14'h, and 14'i exhibited excellent activity against both viruses, with the most promising candidates showing lesser cytotoxicity than ribavirin [1]. The 1-benzyl substitution on the indole nitrogen (present in the target compound) is structurally distinct from the 1H-indole in this series, potentially altering antiviral spectrum and selectivity.

Respiratory Syncytial Virus Influenza A Virus Broad-Spectrum Antiviral

Cyclohexylacetamide Pharmacophore: Privileged Fragment in CNS and Pain Targets

The N-cyclohexylacetamide moiety is a recognized pharmacophoric element in multiple patent families targeting opioid receptors and CNS disorders. The Grünenthal patent family on substituted cyclohexylacetic acid derivatives (US 8,017,630 B2) explicitly claims compounds interacting with the opioid receptor system for pain treatment [1]. Earlier Lednicer patents (US 4,212,878; US 4,346,101) established that N-cyclohexyl benzamide and phenylacetamide derivatives possess analgesic properties [2]. The fusion of this privileged cyclohexylacetamide fragment with the antiviral indole-thioacetamide core in the target compound creates a unique chimeric scaffold with potential polypharmacology.

Opioid Receptor Pain Research CNS Drug Discovery

Synthetic Tractability: Thioether Linkage from Commercially Available Precursors

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide proceeds via coupling of 1-benzyl-1H-indole-3-thiol with an N-cyclohexyl-2-chloroacetamide or via direct alkylation of the thioacetic acid intermediate . The precursor 1-benzyl-1H-indole-3-thiol is a documented synthetic building block , and N-cyclohexylacetamide is readily accessible. This contrasts with more complex indole-thioacetamides incorporating triazinoindole or pyrimidoindole fused rings, which require multi-step heterocycle construction .

Synthetic Chemistry Chemical Biology Tool Compound Development

High-Impact Research and Procurement Scenarios for 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide


SARS-CoV-2 RdRp Inhibitor Lead Optimization and N-Substituent SAR Studies

Procure this compound as the N-cyclohexyl probe within a systematic N-substituent SAR matrix (including N-benzyl, N-phenyl, N-cyclohexyl, and N-alkyl variants) to determine the impact of saturated vs. aromatic amide substituents on RdRp inhibitory potency. Use the established biochemical Gluc reporter assay with remdesivir as the positive control to directly benchmark against the published N-benzyl series (IC₅₀ range: 1.11–26.92 μM) [1]. This study can reveal whether the cyclohexyl group enhances binding pocket complementarity or alters the inhibition mechanism.

Broad-Spectrum Antiviral Profiling Against RSV, IAV, and HCoV-OC43

Leverage the established dual RSV/IAV activity of the indole-thioacetamide chemotype [1] and the demonstrated anti-HCoV-OC43 activity of the N-benzyl series [2] to profile this N-cyclohexyl analog in a multi-virus panel. The compound's unique substitution pattern may confer a differentiated antiviral spectrum, selectivity index, or reduced cytotoxicity relative to ribavirin, making it a candidate tool compound for coronavirus and respiratory virus research.

Polypharmacology Probe for Viral Infection-Associated Inflammation and Pain

Exploit the chimeric scaffold combining an antiviral indole-thioacetamide core with an opioid receptor-modulating cyclohexylacetamide fragment [1][2] to investigate potential dual-target activity relevant to viral infection comorbidities. Screen the compound in parallel antiviral (RdRp, cell-based) and opioid receptor binding assays to assess whether the dual pharmacophore design translates into measurable polypharmacology, a research direction aligned with emerging interest in host-directed antiviral therapies.

Medicinal Chemistry Building Block for Focused Indole-Thioacetamide Library Synthesis

Utilize 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide as a late-stage diversification intermediate for generating focused compound libraries. The thioether linkage permits oxidation to sulfoxide and sulfone congeners [1], while the amide nitrogen can be further functionalized. The commercial availability of 1-benzyl-1H-indole-3-thiol and the synthetic tractability of the scaffold [2] make this compound an efficient entry point for parallel synthesis of analogs with varied oxidation states and N-substituents.

Quote Request

Request a Quote for 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.